molecular formula C4H3F3N2S B189311 5-(Trifluoromethyl)thiazol-2-amine CAS No. 169260-97-3

5-(Trifluoromethyl)thiazol-2-amine

Cat. No. B189311
CAS RN: 169260-97-3
M. Wt: 168.14 g/mol
InChI Key: DMGAMZGETZDLBL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiazol-2-amine is a synthetic chemical that has been used as an intermediate in the synthesis of pharmaceuticals . It is used to produce pentasulfide and 2-aminothiazole . It can be prepared by heating cyanamide with carbonate, sodium carbonate, and a reducing agent . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)thiazol-2-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .


Molecular Structure Analysis

The molecular weight of 5-(Trifluoromethyl)thiazol-2-amine is 168.14 . Its molecular formula is C4H3F3N2S .


Physical And Chemical Properties Analysis

The boiling point of 5-(Trifluoromethyl)thiazol-2-amine is predicted to be 214.0±35.0 °C . Its density is predicted to be 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including 5-(Trifluoromethyl)thiazol-2-amine, have been found to have antimicrobial properties . They are used in the synthesis of various drugs, such as sulfathiazole, which is a short-acting sulfa drug .

Antiretroviral Activity

Thiazoles are also used in the synthesis of antiretroviral drugs. For example, Ritonavir, an HIV/AIDS drug, contains a thiazole moiety .

Antifungal Activity

Thiazoles have been found to have antifungal properties. Abafungin is an example of an antifungal drug that contains a thiazole ring .

Anticancer Activity

Thiazoles have been found to have anticancer properties. Tiazofurin is an example of an anticancer drug that contains a thiazole ring . In addition, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, a compound containing a thiazole moiety, has shown significant cytotoxicity towards six cancer cell lines .

Anti-Alzheimer Activity

Thiazoles have been found to have anti-Alzheimer properties . They are used in the synthesis of various drugs that help in the treatment of Alzheimer’s disease.

Antihypertensive Activity

Thiazoles have been found to have antihypertensive properties . They are used in the synthesis of various drugs that help in the treatment of hypertension.

Antioxidant Activity

Thiazoles have been found to have antioxidant properties . They are used in the synthesis of various drugs that help in the treatment of conditions caused by oxidative stress.

Hepatoprotective Activity

Thiazoles have been found to have hepatoprotective properties . They are used in the synthesis of various drugs that help in the treatment of liver diseases.

Safety and Hazards

The safety information for 5-(Trifluoromethyl)thiazol-2-amine includes a warning signal word . The hazard statements include H335, H315, H302, H319, H410 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGAMZGETZDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572276
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiazol-2-amine

CAS RN

169260-97-3
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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